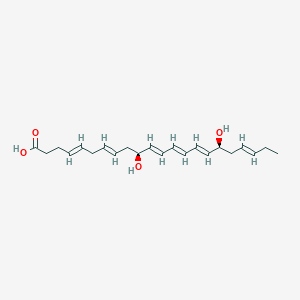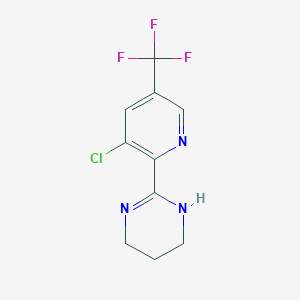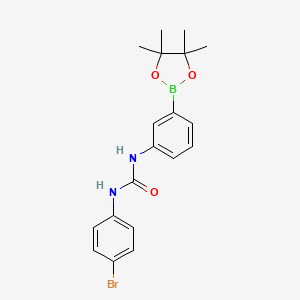![molecular formula C14H18O6 B12340494 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester](/img/structure/B12340494.png)
2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester is a chemical compound with the molecular formula C14H18O6 It is known for its unique structure, which includes a propenoic acid backbone and a phenyl ring substituted with methoxymethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester typically involves the esterification of 2-Propenoic acid with 3-[3,4-bis(methoxymethoxy)phenyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxymethoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The methoxymethoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester: Similar structure but with a single methoxy group on the phenyl ring.
2-Propenoic acid, 3-phenyl-, methyl ester: Lacks the methoxymethoxy groups, resulting in different reactivity and applications.
Uniqueness
The presence of methoxymethoxy groups in 2-Propenoic acid, 3-[3,4-bis(methoxymethoxy)phenyl]-, methyl ester imparts unique chemical properties, such as increased solubility and altered reactivity, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C14H18O6 |
|---|---|
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
methyl (E)-3-[3,4-bis(methoxymethoxy)phenyl]prop-2-enoate |
InChI |
InChI=1S/C14H18O6/c1-16-9-19-12-6-4-11(5-7-14(15)18-3)8-13(12)20-10-17-2/h4-8H,9-10H2,1-3H3/b7-5+ |
Clé InChI |
JTYOADOERPDTBX-FNORWQNLSA-N |
SMILES isomérique |
COCOC1=C(C=C(C=C1)/C=C/C(=O)OC)OCOC |
SMILES canonique |
COCOC1=C(C=C(C=C1)C=CC(=O)OC)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,10s,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,3,4,5,6,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B12340418.png)





![1H-Indazole, 6-nitro-3-[(1E)-2-(2-pyridinyl)ethenyl]-](/img/structure/B12340456.png)





![ethyl 2-{[(1E)-1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazin-1-ylidene}-2,2,2-trifluoroethyl]sulfanyl}acetate](/img/structure/B12340512.png)
